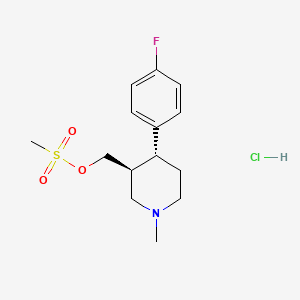
((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methyl methanesulfonate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methyl methanesulfonate hydrochloride: is a chemical compound with significant applications in medicinal chemistry. It is characterized by the presence of a fluorophenyl group and a piperidine ring, which contribute to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methyl methanesulfonate hydrochloride typically involves the reaction of a piperidine derivative with a fluorophenyl compound under controlled conditions. The reaction is often catalyzed by a suitable base and conducted in an organic solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and precise control of reaction parameters. The process ensures high yield and purity of the final product, which is essential for its application in various fields.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methyl methanesulfonate hydrochloride is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activities.
Biology: In biological research, this compound is studied for its interactions with various biological targets. It may be used in assays to investigate its effects on cellular processes and pathways.
Medicine: In medicine, the compound is explored for its potential therapeutic applications. It may be investigated as a candidate for drug development, particularly in the treatment of neurological disorders or other conditions where its unique chemical properties can be beneficial.
Industry: In the industrial sector, the compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methyl methanesulfonate hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity and produce therapeutic effects.
類似化合物との比較
- [(3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol
- (3S,4R)-3-fluoro-1-methylpiperidin-4-amine dihydrochloride
Uniqueness: The uniqueness of ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methyl methanesulfonate hydrochloride lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
生物活性
The compound ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methyl methanesulfonate hydrochloride is a derivative of piperidine that has garnered attention for its potential biological activity, particularly in the context of neuropharmacology and cancer treatment. This article reviews the biological properties, mechanisms of action, and relevant case studies surrounding this compound.
- Molecular Formula : C13H18ClFNO3S
- Molecular Weight : 323.81 g/mol
- CAS Number : 600135-91-9
The compound operates primarily through modulation of neurotransmitter systems, particularly those involving serotonin and norepinephrine reuptake inhibition. This mechanism positions it within the class of compounds used for treating psychiatric disorders such as depression and anxiety.
Key Mechanisms:
- Serotonin Reuptake Inhibition : Similar to selective serotonin reuptake inhibitors (SSRIs), this compound may enhance serotonin levels in the synaptic cleft, promoting mood elevation.
- Norepinephrine Modulation : By affecting norepinephrine pathways, it may also contribute to increased alertness and energy levels.
Antidepressant Effects
Research has indicated that compounds similar to this compound exhibit significant antidepressant activity in animal models. For instance, studies show that the administration of piperidine derivatives can lead to increased locomotor activity and reduced immobility in forced swim tests, suggesting an antidepressant-like effect.
| Study | Model | Result |
|---|---|---|
| Rat model of depression | Increased locomotion; reduced immobility | |
| Mouse model | Significant decrease in depressive behaviors |
Anticancer Activity
Emerging evidence suggests that this compound may also possess anticancer properties. Research indicates that derivatives of piperidine can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies:
- In Vitro Studies : In cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), piperidine derivatives demonstrated cytotoxic effects with IC50 values ranging from 10 to 30 µM.
- In Vivo Studies : Animal models treated with these compounds showed significant tumor reduction compared to control groups.
| Cancer Type | IC50 (µM) | Observations |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| HCT116 | 15 | Cell cycle arrest observed |
Pharmacokinetics
The pharmacokinetic profile of this compound reveals moderate absorption and bioavailability. Studies suggest:
- Absorption : Rapid absorption post-administration.
- Metabolism : Primarily hepatic metabolism with CYP450 involvement.
- Elimination Half-life : Approximately 6 hours.
特性
分子式 |
C14H21ClFNO3S |
|---|---|
分子量 |
337.8 g/mol |
IUPAC名 |
[(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methyl methanesulfonate;hydrochloride |
InChI |
InChI=1S/C14H20FNO3S.ClH/c1-16-8-7-14(11-3-5-13(15)6-4-11)12(9-16)10-19-20(2,17)18;/h3-6,12,14H,7-10H2,1-2H3;1H/t12-,14-;/m0./s1 |
InChIキー |
OEOMLUVNSVPPGV-KYSPHBLOSA-N |
異性体SMILES |
CN1CC[C@H]([C@@H](C1)COS(=O)(=O)C)C2=CC=C(C=C2)F.Cl |
正規SMILES |
CN1CCC(C(C1)COS(=O)(=O)C)C2=CC=C(C=C2)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















